molecular formula C8H5ClLiN2O2 B15127651 CID 166600391

CID 166600391

Cat. No.: B15127651
M. Wt: 203.6 g/mol
InChI Key: NQZDXIDPDYOEQL-UHFFFAOYSA-N
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Description

While direct data on CID 166600391 is absent, its comparison with structurally or functionally similar compounds can be inferred using standardized analytical methodologies and properties outlined in the evidence, such as mass spectrometry (MS), solubility, and synthesis protocols .

Properties

Molecular Formula

C8H5ClLiN2O2

Molecular Weight

203.6 g/mol

InChI

InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);

InChI Key

NQZDXIDPDYOEQL-UHFFFAOYSA-N

Canonical SMILES

[Li].C1=CNC2=NC=C(C(=C21)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 166600391 involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, often involving optimized processes to ensure high yield and purity. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

General Chemical Reaction Analysis

The search results highlight reaction mechanisms for heterocyclic compounds and decarboxylases, providing frameworks for understanding reaction dynamics. Key insights include:

  • Oxidation/Reduction : Reactions involving functional group modifications (e.g., introducing oxygen via oxidizing agents like potassium permanganate).

  • Substitution Reactions : Replacement of functional groups using nucleophiles under controlled conditions (e.g., dichloromethane or ethanol).

  • Enzymatic Decarboxylation : Non-oxidative decarboxylation mechanisms, such as those involving phenolic acid decarboxylases (PADs), where protonation of substrate double bonds forms quinone methide intermediates .

Reaction Mechanism Comparisons

A comparative analysis of reaction types from the literature:

Reaction Type Key Features Reagents/Conditions Biological Implications
Oxidation Introduction of oxygen-containing groups (e.g., carboxylic acids)Potassium permanganate, controlled tempsAffects metabolic stability, solubility
Reduction Removal of oxygen groups or hydrogenation (e.g., alcohols/amines)Lithium aluminum hydrideAlters bioavailability, therapeutic efficacy
Substitution Functional group replacement (e.g., halides, alkyl groups)Nucleophiles, polar aprotic solventsModulates binding affinity to targets
Enzymatic Decarboxylation Non-oxidative C-C bond cleavage via quinone methide intermediates Enzyme active sites (e.g., PADs)Industrial applications in polymer precursors

Structural and Functional Insights

For compounds with fused heterocyclic rings (e.g., pyrrolo[1,2-a]imidazoles), structural features like carboxylic acid positioning critically influence reactivity:

  • Positional Isomerism : Carboxylic acid groups at the 7th position (as in) enhance interactions with biological targets compared to 2nd or 5th positions.

  • Biological Activity : Anti-inflammatory, analgesic, and antiparasitic effects are linked to target binding (e.g., enzyme active sites).

Limitations and Gaps

The absence of CID 166600391 in the provided sources necessitates caution. Potential reasons include:

  • Typographical Error : Verify the CID against PubChem or other databases.

  • Unpublished Data : The compound may not be widely studied or documented in public repositories.

  • Synthetic Niche : If this compound refers to a novel or proprietary compound, its reactions may require experimental validation.

Research Recommendations

To advance understanding of this compound’s chemistry:

  • Cross-Check Databases : Validate the CID using PubChem, SciFinder, or other chemical repositories.

  • Literature Mining : Search for synthetic routes or reaction mechanisms involving analogous structures (e.g., pyrroloimidazoles).

  • Experimental Validation : Conduct in vitro studies to determine reactivity under standard conditions (e.g., oxidation, substitution).

Scientific Research Applications

CID 166600391 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 166600391 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with cytotoxic properties. Key comparisons include:

Property CID 166600391 (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not Available C33H48O10 C34H50O10
Molecular Weight Not Available 628.7 g/mol 642.7 g/mol
Key Functional Groups Presumed polyketide backbone Epoxide, ester, conjugated diene Methylated epoxide, ester
Bioactivity Hypothesized cytotoxicity Cytotoxic against cancer cells Enhanced metabolic stability

Structural Insights :

  • The methylated derivative (CID 185389) shows increased metabolic stability compared to oscillatoxin D, suggesting that this compound could exhibit similar modifications to optimize pharmacokinetics .
  • Differences in molecular weight (~14 g/mol between oscillatoxin D and its methylated form) correlate with functional group alterations, impacting solubility and membrane permeability .
Halogenated Aromatic Compounds

and highlight hexachlorocyclohexane isomers and brominated aromatics, which share functional similarities with halogenated compounds. For example:

Property This compound (Inferred) 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1) 4-Bromobenzaldehyde (CAS 1761-61-1)
Solubility Not Available 0.002 mg/mL (water) 0.687 mg/mL (water)
Log P (Partition Coeff.) Not Available 3.72 1.91 (iLOGP)
Applications Research use Pesticide Pharmaceutical intermediate

Functional Insights :

  • Halogenation (e.g., bromine in CAS 1761-61-1) enhances electrophilicity, influencing reactivity in cross-coupling reactions . This compound may exhibit similar behavior if halogenated.
  • Chlorinated compounds like hexachlorocyclohexane demonstrate environmental persistence, a critical factor absent in oscillatoxin derivatives .

Comparison with Functionally Similar Compounds

Ginsenosides ()

Ginsenosides, analyzed via LC-ESI-MS and collision-induced dissociation (CID), share methodological parallels with this compound’s characterization:

Property This compound Ginsenoside Rf Pseudoginsenoside F11
MS Fragmentation Not Available [M-H]<sup>-</sup> at m/z 945 [M-H]<sup>-</sup> at m/z 945
Differentiation Requires CID-MS/MS C-20 stereochemistry Side-chain glycosylation

Methodological Notes:

  • Structural elucidation of this compound would require high-resolution MS/MS and NMR, as used for ginsenosides, to resolve stereochemical ambiguities .
Boronic Acid Derivatives ()

Boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling. Comparisons include:

Property This compound 3-Bromo-5-chlorophenylboronic acid (CAS 1046861-20-4)
Synthetic Utility Research use Catalyst in C-C bond formation
Solubility Not Available 0.24 mg/mL (water)
Thermal Stability Not Available Stable at 75°C (reflux conditions)

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